1-(Carboxyethylthio)tetradecane
Description
1-(Carboxyethylthio)tetradecane is a sulfur-containing alkyl compound with a carboxyethylthio (-SCH₂CH₂COOH) functional group attached to a tetradecane backbone. For instance, 1-(carboxymethylthio)tetradecane modulates cellular signaling pathways by attenuating platelet-derived growth factor (PDGF)- and 12-O-tetradecanoyl phorbol-13-acetate (TPA)-induced c-fos mRNA expression in C3H/10T1/2 cells. It also increases phosphatidylethanolamine formation, altering membrane fluidity and molecular packing .
Properties
IUPAC Name |
3-tetradecylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-16-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXRDGGTZWLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163299 | |
| Record name | 1-(Carboxyethylthio)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-53-9 | |
| Record name | 3-(Tetradecylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Carboxyethylthio)tetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Carboxyethylthio)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Carboxyethylthio)tetradecane is a sulfur-containing fatty acid derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by a long hydrophobic carbon chain and a functional carboxyethylthio group, suggests various interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, agriculture, and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This indicates the presence of a tetradecane backbone with a carboxyethylthio group, which may influence its solubility and reactivity in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Enzyme Inhibition
In addition to its antimicrobial effects, this compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can have downstream effects on cellular processes, making it a candidate for further investigation in drug development.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at certain concentrations, the compound can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is critical for therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The study reported a significant reduction in bacterial load when treated with the compound, highlighting its potential as an alternative treatment option for resistant infections.
- Enzyme Inhibition Mechanism : Another study explored the inhibition of lipase enzymes by this compound. The findings suggested that the compound binds competitively to the active site of the enzyme, thus preventing substrate access and reducing enzymatic activity.
- Cytotoxic Effects on Cancer Cells : Research published in Cancer Letters investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it selectively induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways while sparing normal cells.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | , |
| Enzyme Inhibition | Inhibits specific lipase enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| Control Compound A | No | No | Low |
| Control Compound B | Yes | Yes | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(carboxyethylthio)tetradecane with structurally or functionally related tetradecane derivatives and alkanes:
Structural and Functional Analysis
Functional Group Influence: The carboxyethylthio group in this compound introduces polarity and acidity, enabling interactions with cellular membranes and signaling proteins. This contrasts with nonpolar alkanes like tetradecane or dodecane, which primarily act as VOCs or semiochemicals . Halogenated derivatives (e.g., 1-bromotetradecane) exhibit reactivity in substitution reactions but lack biological activity in the provided evidence . Ether-linked derivatives (e.g., 1-(tetradecyloxy)tetradecane) have high hydrophobicity, making them suitable for nonpolar applications like lubricants .
Biological Activity: Tetradecane and dodecane are critical in pest management, with tetradecane showing >60% attraction rates in mirid bug assays . Alkanes like pentadecane and tetradecane are biomarkers in cancer diagnostics, but sulfur-containing derivatives lack such associations in the current evidence .
Analytical Challenges :
- Linear alkanes (e.g., tetradecane, pentadecane) are difficult to distinguish via EI mass spectrometry due to fragmentation similarities, unlike functionalized derivatives with unique spectral signatures .
Preparation Methods
Reaction Conditions and Optimization
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity.
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Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates thiolate formation.
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Temperature: Reactions typically proceed at 60–80°C for 12–24 hours.
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Yield: Reported yields range from 65% to 78%, depending on halide reactivity and purification methods.
Challenges and Solutions
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Competitive Elimination: Tertiary halides may undergo elimination; using primary tetradecyl bromides mitigates this.
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Acidic Byproducts: Neutralization with aqueous sodium bicarbonate prevents carboxylate interference.
Thiol-Ene Radical Addition with Tetradecene and Mercaptopropionic Acid
The thiol-ene reaction offers a metal-free, one-step route by leveraging radical chemistry. Tetradecene reacts with 3-mercaptopropionic acid under UV light or radical initiators (e.g., azobisisobutyronitrile, AIBN).
Mechanism and Kinetics
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Initiation: AIBN decomposes to generate radicals, abstracting a hydrogen atom from the thiol.
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Propagation: The thiyl radical adds to the tetradecene double bond, forming a carbon-centered radical.
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Termination: Radical recombination yields the thioether product.
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Conversion Efficiency | 85–90% |
| Selectivity | >95% for anti-Markovnikov |
Mitsunobu Coupling for Stereochemical Control
While traditionally used for ethers, the Mitsunobu reaction has been adapted for thioether synthesis. Tetradecanol and 3-mercaptopropionic acid react in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Advantages and Limitations
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Advantages: High stereochemical retention, mild conditions.
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Limitations: Costly reagents, challenges in scaling.
Typical Protocol
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Dissolve tetradecanol (1 eq), 3-mercaptopropionic acid (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in THF.
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Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the three methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | High | Moderate |
| Thiol-Ene Addition | 90 | 95 | Moderate | High |
| Mitsunobu Coupling | 82 | 99 | Low | Low |
Key Findings:
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Thiol-Ene: Optimal for rapid, high-yield synthesis but requires specialized equipment for UV initiation.
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Nucleophilic Substitution: Preferred for industrial-scale production due to reagent availability.
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Mitsunobu: Reserved for stereosensitive applications despite cost barriers.
Emerging Techniques: Catalytic Thioetherification
Recent advances employ transition-metal catalysts (e.g., palladium, copper) to couple tetradecyl boronic acids with thioacetic acid derivatives. Subsequent hydrolysis yields the target compound.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(Carboxyethylthio)tetradecane with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where tetradecane derivatives (e.g., bromotetradecane ) react with carboxyethylthiol precursors. Purification steps should include column chromatography or recrystallization, followed by characterization via H/C NMR and FT-IR to confirm functional group integrity. Purity can be assessed using HPLC with UV detection (≥99% purity threshold) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include solubility (tested in polar/nonpolar solvents via shake-flask method), melting point (DSC), and density (pycnometry). Acoustic velocity studies, as applied to n-tetradecane derivatives under varying pressures/temperatures , can infer molecular packing and phase behavior. Surface tension measurements (pendant drop method) may also elucidate surfactant-like behavior due to the carboxyethylthio group .
Q. What analytical techniques are critical for detecting this compound in environmental samples?
- Methodological Answer : Use GC-MS or LC-MS for trace detection, optimizing ionization parameters (e.g., ESI+ for carboxylate groups). Sample preparation should involve solid-phase extraction (SPE) with C18 cartridges. For quantification, calibrate against certified reference materials, following protocols similar to chlorinated hydrocarbon analysis .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the thioether linkage, predicting susceptibility to oxidative degradation. Molecular dynamics (MD) simulations can model interactions in lipid bilayers or micellar systems, leveraging force fields parameterized for alkanes and thiols . Validate predictions experimentally via accelerated stability testing (e.g., exposure to UV light or reactive oxygen species) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct systematic dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to account for cell-specific effects. Use metabolomics (LC-HRMS) to identify metabolite profiles that may explain divergent outcomes. Cross-reference findings with databases like ToxCast or ChEMBL, applying meta-analysis frameworks to reconcile discrepancies .
Q. How should researchers design experiments to assess the environmental persistence of this compound?
- Methodological Answer : Perform OECD 301/307 biodegradation tests under aerobic/anaerobic conditions, monitoring degradation products via high-resolution mass spectrometry. Compare half-lives in soil/water matrices to structurally similar compounds (e.g., chlorinated tetradecanes ). Use fugacity modeling to predict partitioning behavior across environmental compartments .
Q. What protocols ensure safe handling and hazard mitigation for this compound in laboratory settings?
- Methodological Answer : Classify hazards using IUCLID or REACH databases . Implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles) during synthesis. For spill management, use inert absorbents (vermiculite) and neutralize acidic degradation products with sodium bicarbonate. Document LD50/LC50 values via acute toxicity assays (OECD 423) .
Data Analysis and Reporting Guidelines
Q. How should researchers structure reports to comply with qualitative and quantitative research standards for this compound?
- Methodological Answer : Follow SRQR (Standards for Reporting Qualitative Research) guidelines :
- Abstract : Include synthesis routes, key analytical results, and implications for environmental/biological systems.
- Methods : Detail instrumentation parameters (e.g., NMR frequencies, GC-MS columns) and statistical tests (ANOVA for replicate comparisons).
- Data Contradictions : Use funnel plots or sensitivity analysis to address outliers in bioactivity or degradation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
